Salcaprozate Sodium
Salcaprozate Sodium
Salcaprozate sodium (SNAC) (sodium 8-((2-hydroxybenzoyl)amino) octanoate, CAS RN 203787-91-1) is a synthetic N-acetylated amino-acid derivative of salicylic acid. It is is classified as an oral absorption promoter, and its potential therapeutic applications as a delivery agent for oral forms of heparin and insulin have been explored in a number of clinical investigations. The interaction between SNAC and heparin and with insulin was thought to be based on increased lipophilicity through hydrogen bonding and/or hydrophobic interactions, permitting dissolution of the complex in lipid bilayers. Salcaprozate sodium is the most extensively tested carrier and the only PE approved in an oral formulation designed to improve oral BA, albeit with a small molecule, cyanocobalamin/SNAC. SNAC was in a succession of clinical trials in oral formulations with poorly permeable actives since the late 1990s.
Brand Name:
Vulcanchem
CAS No.:
203787-91-1
VCID:
VC0001399
InChI:
InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);/q;+1/p-1
SMILES:
C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]
Molecular Formula:
C15H20NNaO4
Molecular Weight:
301.31 g/mol
Salcaprozate Sodium
CAS No.: 203787-91-1
Inhibitors
VCID: VC0001399
Molecular Formula: C15H20NNaO4
Molecular Weight: 301.31 g/mol
Purity: 99%
CAS No. | 203787-91-1 |
---|---|
Product Name | Salcaprozate Sodium |
Molecular Formula | C15H20NNaO4 |
Molecular Weight | 301.31 g/mol |
IUPAC Name | sodium;8-[(2-hydroxybenzoyl)amino]octanoate |
Standard InChI | InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);/q;+1/p-1 |
Standard InChIKey | UOENJXXSKABLJL-UHFFFAOYSA-M |
Isomeric SMILES | C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+] |
SMILES | C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+] |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+] |
Appearance | White powder |
Boiling Point | 521.7°C at 760 mmHg |
Melting Point | 183-185°C |
Description | Salcaprozate sodium (SNAC) (sodium 8-((2-hydroxybenzoyl)amino) octanoate, CAS RN 203787-91-1) is a synthetic N-acetylated amino-acid derivative of salicylic acid. It is is classified as an oral absorption promoter, and its potential therapeutic applications as a delivery agent for oral forms of heparin and insulin have been explored in a number of clinical investigations. The interaction between SNAC and heparin and with insulin was thought to be based on increased lipophilicity through hydrogen bonding and/or hydrophobic interactions, permitting dissolution of the complex in lipid bilayers. Salcaprozate sodium is the most extensively tested carrier and the only PE approved in an oral formulation designed to improve oral BA, albeit with a small molecule, cyanocobalamin/SNAC. SNAC was in a succession of clinical trials in oral formulations with poorly permeable actives since the late 1990s. |
Purity | 99% |
Related CAS | Free acid: 183990-46-7 |
Solubility | DMSO (Slightly), Methanol (Slightly) |
Synonyms | SNAC;sodium 8-((2-hydroxybenzoyl) amino) octanoate; N-(8-(2-hydroxybenzoyl)amino)caprylate; N-(8-(2-hydroxybenzoyl)amino)caprylate sodium; N-SNAC; salcaprozate sodium; SNAC sodium |
Reference | 1. Twarog C, Fattah S, Heade J, Maher S, Fattal E, Brayden DJ. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics. 2019;11(2):78. Published 2019 Feb 13. doi:10.3390/pharmaceutics11020078 2. Riley MG, Castelli MC, Paehler EA. Subchronic oral toxicity of salcaprozate sodium (SNAC) in Sprague-Dawley and Wistar rats. Int J Toxicol. 2009;28(4):278-293. doi:10.1177/1091581809337737 3. Riley MG, York RG. Peri- and postnatal developmental toxicity of salcaprozate sodium (SNAC) in Sprague-Dawley rats. Int J Toxicol. 2009;28(4):266-277. doi:10.1177/1091581809337736 4. Li Y, Yang D, Zhu C. Impact of Sodium N-[8-(2-Hydroxybenzoyl)amino]-caprylate on Intestinal Permeability for Notoginsenoside R1 and Salvianolic Acids in Caco-2 Cells Transport and Rat Pharmacokinetics. Molecules. 2018;23(11):2990. Published 2018 Nov 16. doi:10.3390/molecules23112990 5. Twarog C, Liu K, O'Brien PJ, et al. A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10). Eur J Pharm Biopharm. 2020;152:95-107. doi:10.1016/j.ejpb.2020.04.023 |
PubChem Compound | 23669833 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume